CID 9827142

描述

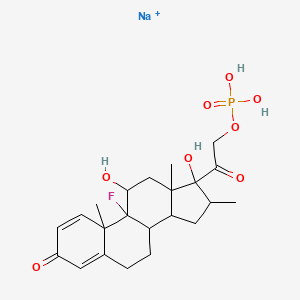

Structure

2D Structure

属性

CAS 编号 |

151-73-5 |

|---|---|

分子式 |

C22H30FNaO8P |

分子量 |

495.4 g/mol |

IUPAC 名称 |

disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

InChI |

InChI=1S/C22H30FO8P.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);/t12-,15-,16-,17-,19-,20-,21-,22-;/m0./s1 |

InChI 键 |

VIKBYTWZYXGHAT-PWIFQOOMSA-N |

手性 SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C.[Na] |

规范 SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C.[Na] |

外观 |

Solid powder |

其他CAS编号 |

151-73-5 |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

360-63-4 (parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Bentelan betamethason sodium phosphate betamethasone 21-phosphate betamethasone disodium phosphate betamethasone disodium phosphate, (11beta)-isomer betamethasone phosphate betamethasone sodium phosphate betamethasone sodium phosphate, (11beta,16beta)-isomer Betnesol Celestone phosphate Rinderone |

产品来源 |

United States |

Ii. Molecular Mechanisms of Action

Glucocorticoid Receptor Agonism

As a lipophilic molecule, betamethasone (B1666872) readily diffuses across the cell membrane and binds to the glucocorticoid receptor residing in the cytoplasm in an inactive complex with heat shock proteins. nih.gov Upon binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. nih.gov

Betamethasone exhibits a high affinity for the glucocorticoid receptor. ersnet.org Comparative studies have been conducted to understand its binding affinity relative to other glucocorticoids and its selectivity for the GR over other steroid receptors, such as the progesterone (B1679170) receptor (PR). This selectivity is a crucial determinant of its therapeutic profile.

A study comparing the relative binding affinities (RBA) of various glucocorticoids to the GR and PR provided the following data:

| Glucocorticoid | Relative Binding Affinity for GR (RBAGR) | Relative Binding Affinity for PR (RBAPR) | Selectivity Ratio (RBAGR/RBAPR) |

|---|---|---|---|

| Betamethasone | - | - | 1,375 |

| Dexamethasone | - | - | 476 |

| Beclomethasone | - | - | 760 |

Data adapted from a comparative study on glucocorticoid receptor selectivity. The RBA values were not explicitly provided in the source, but the selectivity ratio highlights the higher selectivity of betamethasone for the GR compared to the PR. nih.goversnet.org

Further research has explored the binding affinities of betamethasone derivatives, indicating that modifications to the molecular structure can influence receptor binding.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Betamethasone dipropionate | -10.94 |

| Sananone dipropionate (Metabolite) | -10.11 |

| Sananone propionate (B1217596) (Metabolite) | -12.53 |

Binding affinity data from a molecular docking study of Betamethasone dipropionate and its biotransformed products with the glucocorticoid receptor. nih.govscienceopen.com

Elucidation of Genomic and Non-Genomic Pathways

The cellular effects of Betamethasone sodium phosphate (B84403) are mediated through two principal pathways: the classical genomic pathway, which involves the regulation of gene transcription and is responsible for the majority of its anti-inflammatory effects, and the more rapid non-genomic pathways. nih.gov

The genomic actions of betamethasone are mediated by the binding of the activated GR to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.gov This interaction can lead to either transactivation or transrepression of gene expression.

Transactivation: The GR homodimer binds to positive GREs, leading to the recruitment of coactivator proteins and the initiation of transcription of anti-inflammatory genes. nih.gov A key example of a gene upregulated by this mechanism is Annexin A1 (also known as Lipocortin-1). nih.govukm.my Annexin A1 is a protein that inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Transrepression: The activated GR can also repress the transcription of pro-inflammatory genes. This is often achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), preventing them from binding to their respective DNA response elements and driving the expression of inflammatory cytokines, chemokines, and adhesion molecules. nih.gov

In addition to the slower genomic effects, glucocorticoids can elicit rapid, non-genomic responses that occur within minutes. These effects are thought to be mediated by membrane-bound glucocorticoid receptors (mGRs). nih.govwikipedia.org The binding of betamethasone to these receptors can trigger intracellular signaling cascades involving second messengers and various protein kinases. nih.gov

While the precise identity and signaling of mGRs are still under investigation, studies suggest that these rapid actions can involve the modulation of kinase pathways, such as the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov These non-genomic effects are often insensitive to inhibitors of transcription and protein synthesis, highlighting their distinct mechanism from the classical genomic pathway. nih.gov

Downstream Molecular Signaling Cascades

The activation of both genomic and non-genomic pathways by Betamethasone sodium phosphate leads to the modulation of several downstream molecular signaling cascades that are central to the inflammatory process.

One of the most critical downstream effects is the inhibition of the NF-κB signaling pathway . nih.gov Glucocorticoids can increase the synthesis of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription. nih.gov

Furthermore, betamethasone influences the mitogen-activated protein kinase (MAPK) pathways , which include c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). nih.govmdpi.comresearchgate.net Glucocorticoids can regulate these pathways through various mechanisms, including the induction of MAPK phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs. nih.gov By modulating these kinase cascades, betamethasone can interfere with a wide range of cellular processes, including inflammation, proliferation, and apoptosis.

The upregulation of Annexin A1 (Lipocortin-1) represents another significant downstream signaling event. nih.govukm.mynih.gov This protein plays a crucial role in mediating the anti-inflammatory effects of glucocorticoids by inhibiting phospholipase A2 and thereby reducing the synthesis of potent inflammatory mediators. nih.gov

Modulation of Gene Expression Profiles

The binding of betamethasone to the cytoplasmic glucocorticoid receptor (GR) is the initiating step in a process that profoundly alters the gene expression profile of target cells. patsnap.com This interaction leads to a conformational change in the GR, its dissociation from a chaperone protein complex, and subsequent translocation into the nucleus. patsnap.com Once in the nucleus, the activated betamethasone-GR complex directly interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. patsnap.com This binding can either enhance (transactivation) or suppress (transrepression) the transcription of these genes. patsnap.com

Glucocorticoids have been shown to induce the expression of a wide array of genes with anti-inflammatory properties. nih.gov For instance, they upregulate the expression of genes encoding for anti-inflammatory proteins like lipocortin-1, which in turn inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. patsnap.com Conversely, glucocorticoids repress the expression of numerous pro-inflammatory genes. nih.gov This includes the downregulation of genes encoding for cytokines, chemokines, and complement family members. nih.gov

Studies on the effects of glucocorticoids on peripheral blood mononuclear cells have revealed a dual action: while inducing the expression of genes related to the innate immune system, such as scavenger and Toll-like receptors, they simultaneously repress genes associated with the adaptive immune response. nih.gov Furthermore, glucocorticoids can exert both inhibitory and stimulatory effects on inflammatory T helper subsets and apoptosis-related gene clusters. nih.gov In activated T cells, glucocorticoids can down-regulate the expression of specific genes that were previously up-regulated in resting cells, highlighting a context-dependent mechanism of action. nih.gov

Whole-genome expression profiling of cells from healthy volunteers treated with prednisolone, another glucocorticoid, has demonstrated a more significant induction of gene expression in CD4⁺ T lymphocytes compared to CD14⁺ monocytes in terms of fold changes. nih.gov This research also identified a substantial set of genes with strong links to metabolic processes, some of which were not previously associated with glucocorticoid action. nih.gov

| Gene Category | Effect of Glucocorticoids | Examples of Modulated Genes/Proteins | Functional Consequence |

|---|---|---|---|

| Anti-inflammatory | Upregulation | Lipocortin-1 (Annexin A1) | Inhibition of phospholipase A2, reducing production of prostaglandins and leukotrienes. patsnap.com |

| Pro-inflammatory Cytokines | Downregulation | Interleukins (e.g., IL-1, IL-6), Tumor Necrosis Factor-alpha (TNF-α) | Suppression of inflammatory signaling cascades. patsnap.com |

| Innate Immunity | Upregulation | Scavenger receptors, Toll-like receptors | Modulation of innate immune cell function. nih.gov |

| Adaptive Immunity | Downregulation | Genes related to T-cell function | Suppression of adaptive immune responses. nih.gov |

Protein-Protein Interactions with the Glucocorticoid Receptor

The biological activity of the glucocorticoid receptor is not solely dependent on its interaction with DNA. A crucial aspect of its function involves intricate protein-protein interactions with a diverse array of cellular partners, including transcription factors, co-regulators, and signaling molecules. These interactions fine-tune the transcriptional activity of the GR, contributing to the specificity and diversity of glucocorticoid responses.

The GR can physically interact with other transcription factors, leading to mutual modulation of their activities. nih.gov This is a key mechanism for the anti-inflammatory effects of glucocorticoids, as the GR can tether to and inhibit the function of pro-inflammatory transcription factors like NF-κB and AP-1. This interaction prevents these factors from binding to their respective DNA response elements and activating the transcription of inflammatory genes.

Furthermore, the GR interacts with a host of co-activator and co-repressor proteins that either enhance or suppress its transcriptional activity. These co-regulators can possess enzymatic activities, such as histone acetyltransferase (HAT) or histone deacetylase (HDAC) activity, which modify chromatin structure and influence gene accessibility.

Recent research has also identified interactions between the GR and components of other signaling pathways. For instance, the G protein subunit Gβ has been shown to interact with the GR, translocate with it into the nucleus, and suppress its transcriptional activity. nih.govthebiogrid.org This interaction appears to be a mechanism through which extracellular signals that activate G protein-coupled receptors can modulate glucocorticoid responses. nih.gov

| Interacting Protein/Family | Effect on GR Function | Mechanism of Interaction |

|---|---|---|

| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | Inhibition of NF-κB activity | Direct protein-protein binding, preventing NF-κB from binding to DNA. |

| AP-1 (Activator Protein-1) | Inhibition of AP-1 activity | Direct protein-protein binding, interfering with AP-1-mediated gene transcription. |

| Co-activators (e.g., SRC-1, CBP/p300) | Enhancement of GR transcriptional activity | Recruitment to the GR-DNA complex, often with histone acetyltransferase (HAT) activity. |

| Co-repressors (e.g., NCoR, SMRT) | Suppression of GR transcriptional activity | Recruitment to the GR, often associated with histone deacetylase (HDAC) activity. |

| G protein β subunit (Gβ) | Suppression of GR transcriptional activity | Direct interaction with the GR in the nucleus, associating with the transcriptional complex. nih.gov |

Interplay with Key Cellular Signaling Pathways

The physiological effects of betamethasone sodium phosphate are further refined through its extensive crosstalk with numerous intracellular signaling pathways. This interplay allows for a highly integrated and context-dependent cellular response to glucocorticoid stimulation.

ERK/MAPK (Extracellular signal-regulated kinase/Mitogen-activated protein kinase): The MAPK signaling pathways, including ERK, JNK, and p38, are central regulators of cellular processes like proliferation, differentiation, and inflammation. nih.gov The GR can interfere with MAPK signaling through physical interactions, leading to mutual suppression. nih.gov For example, JNK can phosphorylate the GR, which in turn modifies its transcriptional activity. nih.gov In some cellular contexts, such as certain lymphoid malignancies, activated JNK and ERK appear to counteract glucocorticoid-induced apoptosis. nih.gov The interplay between MAPK and other pathways like AMPK also exists, with ERK and RSK (downstream of MAPK) being able to phosphorylate and inhibit the upstream activator of AMPK, LKB1. nih.gov

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway is a cornerstone of the inflammatory response. nih.gov As mentioned, a primary anti-inflammatory mechanism of glucocorticoids is the direct inhibition of the NF-κB transcription factor by the GR. This prevents the transcription of a multitude of pro-inflammatory genes. nih.gov The canonical NF-κB pathway promotes inflammation and cell survival, while the non-canonical pathway is involved in lymphoid development. nih.gov

PKA (Protein Kinase A): The cAMP/PKA signaling pathway can positively regulate the actions of the GR. nih.gov PKA can interact with the DNA-binding domain of the GR, enhancing its binding to GREs and upregulating its hormone-dependent transactivation. nih.gov In certain cancer cell lines, activation of the PKA pathway can sensitize glucocorticoid-resistant cells to apoptosis. nih.gov PKA-dependent phosphorylation also plays a role in activating hormone-sensitive lipase (B570770) (HSL), which is involved in providing cholesterol for steroid synthesis. nih.gov

Wnt/β-catenin: The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. nih.gov Glucocorticoids are known to have complex and often inhibitory effects on this pathway, particularly in bone and adipose tissue. nih.gov For instance, glucocorticoid excess can impair bone homeostasis by interfering with Wnt/β-catenin signaling. nih.gov The GR can also interact with β-catenin, and Smad7, an inhibitory Smad, can promote β-catenin degradation. nih.gov

HIFs (Hypoxia-inducible factors): HIFs are master regulators of the cellular response to hypoxia. nih.gov There is a complex interplay between HIFs and other stress-response pathways. For example, considerable evidence suggests a correlation between the function and regulation of HIFs and the NRF2 pathway, which is involved in the response to oxidative stress. nih.gov In some cancer cell models, there is a positive association where NRF2 silencing can reduce HIF-1α levels. nih.gov

TGFβ/BMP (Transforming Growth Factor-beta/Bone Morphogenetic Protein): The TGF-β and BMP signaling pathways, which are critical for development and tissue remodeling, often have opposing effects. researchgate.net These pathways signal through Smad proteins. orthobullets.comfrontiersin.org Glucocorticoids can modulate these pathways, and there is extensive crosstalk between them. For instance, TGF-β can inhibit BMP-induced osteogenic differentiation. nih.gov The interplay between these pathways can also involve other signaling cascades, such as the Wnt pathway, to regulate processes like chondrocyte and osteoblast differentiation. nih.gov

FGF (Fibroblast Growth Factor): The FGF signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and angiogenesis. nih.gov FGFs bind to FGF receptors (FGFRs), which are receptor tyrosine kinases, activating downstream pathways like RAS-MAPK and PI3K-AKT. nih.gov The interplay of FGF signaling with other pathways, such as the BMP signaling pathway, is important for developmental processes. nih.gov

AMPK (AMP-activated protein kinase): AMPK is a key sensor of cellular energy status. researchgate.net There is a reciprocal and often antagonistic relationship between the MAPK and AMPK signaling pathways. nih.gov Hyperactivation of the MAPK pathway, common in many cancers, can lead to the inhibition of AMPK signaling. nih.gov Conversely, AMPK can regulate the MAPK pathway by phosphorylating key components like RAF kinases. researchgate.net

mTOR (mammalian Target of Rapamycin): The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. It is often integrated with other signaling networks. For instance, inhibition of mTOR with rapamycin (B549165) has been shown to sensitize some glucocorticoid-resistant leukemia cells to apoptosis, a process that involves the inhibition of JNK phosphorylation. nih.gov

RUNX2 (Runt-related transcription factor 2): RUNX2 is a master transcription factor for osteoblast differentiation and bone formation. nih.gov Its activity is tightly linked to the BMP signaling pathway. nih.gov The formation of a RUNX2-SMAD complex is critical for the execution of the BMP2 osteogenic signal. nih.gov RUNX2 can also regulate the BMP pathway by controlling the expression of BMP antagonists. nih.gov

| Signaling Pathway | Nature of Interplay with Glucocorticoid Signaling | Key Molecular Interactions |

|---|---|---|

| ERK/MAPK | Mutual suppression and modulation. nih.gov | Physical interaction between GR and MAPK components (e.g., JNK); phosphorylation of GR by JNK. nih.gov |

| NF-κB | Inhibition. nih.gov | Direct binding of GR to NF-κB, preventing its transcriptional activity. nih.gov |

| PKA | Synergistic/Potentiating. nih.gov | PKA enhances GR binding to DNA and its transactivation function. nih.gov |

| Wnt/β-catenin | Generally inhibitory. nih.gov | Glucocorticoids can interfere with Wnt signaling in bone and adipose tissue. nih.gov |

| HIFs | Indirect modulation, often through crosstalk with other pathways. | Interplay with oxidative stress pathways like NRF2, which can influence HIF-1α levels. nih.gov |

| TGFβ/BMP | Modulatory, context-dependent. nih.gov | Crosstalk at the level of Smad proteins and interaction with other pathways like Wnt. nih.gov |

| FGF | Indirect modulation, developmental context. | Interplay between FGF and BMP signaling pathways during organogenesis. nih.gov |

| AMPK | Indirect, often antagonistic to pathways modulated by GR. | Reciprocal regulation with the MAPK pathway. nih.gov |

| mTOR | Modulatory, potential for synergistic therapeutic effects. | Inhibition of mTOR can sensitize cells to glucocorticoid-induced apoptosis. nih.gov |

| RUNX2 | Modulatory, particularly in bone formation. | Dependent on BMP/Smad signaling, which is influenced by glucocorticoids. nih.gov |

Iii. Cellular and Subcellular Effects

Impact on Cell Proliferation and Differentiation

Betamethasone (B1666872) has demonstrated significant effects on the proliferation and differentiation of various cell types. The nature of this impact is often dose-dependent and cell-type specific.

In studies on human keratinocyte cell lines (HaCaT), topical corticosteroids, including betamethasone derivatives, have been shown to reduce cell growth in a dose-dependent manner. nih.gov At higher concentrations (e.g., 10⁻⁴M), betamethasone dipropionate was found to be the most antiproliferative compound among those tested. nih.gov Conversely, at very low concentrations (10⁻⁸M), these corticosteroids were observed to induce HaCaT proliferation. nih.gov The antiproliferative effects are also linked to the induction of apoptosis and cell cycle arrest, primarily in the G2-phase for most betamethasone derivatives. nih.gov

In the context of the immune system, betamethasone influences the differentiation and proliferation of T-cells. It has been shown to promote the differentiation of T-cells into Th1 cells while negatively regulating their differentiation into Th2 cells. drugbank.com This action, however, does not extend to unstimulated T-cells. drugbank.com

| Concentration | Effect on Proliferation | Effect on Cell Cycle | Mechanism of Cell Death |

|---|---|---|---|

| High (e.g., 10⁻⁴M) | Strongly antiproliferative nih.gov | Arrest mainly in G2-phase nih.gov | Induces more apoptosis than necrosis nih.gov |

| Low (e.g., 10⁻⁸M) | Induces proliferation nih.gov | Not specified | Not specified |

Regulation of Extracellular Matrix Remodeling

Betamethasone plays a crucial role in the remodeling of the extracellular matrix (ECM), a key process in development and tissue repair. This is particularly evident in fetal lung development, where glucocorticoids induce rapid remodeling of pulmonary interstitial tissue to facilitate gas exchange at birth. oup.com

In fetal lung fibroblasts, betamethasone stimulates specific genes and cellular pathways that control ECM remodeling. oup.com However, in other contexts, such as skin, betamethasone can have suppressive effects on ECM components. Research has shown that betamethasone can suppress the synthesis of collagen I in primary human skin cultures. nih.gov This effect is a contributing factor to glucocorticoid-induced skin atrophy. nih.gov Interestingly, this suppression can be counteracted by other agents, such as calcipotriol, which has opposing effects on the expression of matrix metalloproteinases (MMPs) in fibroblasts and keratinocytes. nih.gov In studies on airway smooth muscle cells, the combination of corticosteroids like budesonide (B1683875) with β2-agonists failed to inhibit the transforming growth factor-beta (TGF-β1) induced production of the ECM protein fibronectin. nih.gov

Modulation of Immune Cell Subsets

Betamethasone profoundly modulates the activity and function of various immune cell subsets, which is central to its therapeutic effects in inflammatory and autoimmune diseases. patsnap.comnih.gov

Clinical and experimental studies have consistently shown that betamethasone administration leads to a significant decrease in the number of circulating lymphocytes and monocytes. journal-imab-bg.orgnih.gov This reduction is a key aspect of its immunosuppressive action. journal-imab-bg.org Betamethasone can induce apoptosis in human monocytes and transiently reduce their production and secretion of pro-inflammatory cytokines like IL-6. nih.gov In some studies, prenatal betamethasone administration was associated with a diminished release of IL-6 and IL-10 from monocytes and a downregulation of human leukocyte antigen DR (HLA-DR) expression in newborns. nih.gov

Dendritic cells (DCs), as potent antigen-presenting cells, are critical targets of betamethasone. The compound can interfere with the maturation and function of DCs. Studies have shown that bone marrow precursors cultured with betamethasone yield dendritic cells that, after stimulation, exhibit a semi-mature phenotype. researchgate.net While betamethasone treatment improved DC viability after maturation with lipopolysaccharide (LPS), it also decreased the percentage of CD11c+ cells. researchgate.net

Furthermore, betamethasone treatment leads to a significant reduction in the surface expression of MHC class II molecules on mature DCs, while not altering MHC class I expression. researchgate.net This impaired maturation state can have functional consequences, as DCs treated with corticosteroids are less efficient at priming Th1 cells. nih.gov By arresting DC maturation, corticosteroids can strongly reduce cell-mediated Th1 responses. nih.gov

| Immune Cell Subset | Effect of Betamethasone | Key Research Findings |

|---|---|---|

| Lymphocytes | Decreased number in circulation journal-imab-bg.orgnih.gov | Promotes differentiation of T-cells into Th1 cells. drugbank.com |

| Monocytes | Decreased number in circulation journal-imab-bg.orgnih.gov | Induces apoptosis and reduces IL-6 secretion. nih.gov |

| Dendritic Cells (DCs) | Inhibits full maturation researchgate.netnih.gov | Reduces MHC class II expression; impairs priming of Th1 cells. researchgate.netnih.gov |

Studies on Specific Cell Lines and Primary Cultures

The cellular effects of betamethasone have been investigated in numerous in vitro models, providing insights into its molecular mechanisms.

The use of betamethasone to accelerate fetal lung maturation is a cornerstone of prenatal care for women at risk of preterm delivery. oup.com Studies on primary cultures of fetal rat lung fibroblasts have been instrumental in elucidating the underlying mechanisms.

Research comparing betamethasone to the endogenous glucocorticoid corticosterone (B1669441) found that while both regulate a similar subset of genes, betamethasone elicits a much stronger transcriptional response for both induced and repressed genes. oup.com This suggests that betamethasone drives a more potent glucocorticoid response in these target cells. oup.com Key genes strongly induced by betamethasone in these fibroblasts include transglutaminase 2 (Tgm2) and cysteine-rich secretory protein LCCL domain containing 2 (Crispld2), which are associated with normal lung development. oup.com These findings demonstrate that betamethasone stimulates specific genes and cellular pathways that control cell proliferation and extracellular matrix remodeling in lung mesenchymal fibroblasts, providing a molecular basis for its efficacy in promoting lung maturation. oup.com The primary effect is a decrease in the lung mesenchyme, which increases the potential volume for gas exchange. nih.gov

Retinal Cell Line Investigations

Studies on retinal cell lines have revealed the potential for betamethasone-induced cytotoxicity, a critical consideration for its intraocular applications. Research has primarily focused on the human retinal pigment epithelial (ARPE-19) cell line and the rat neurosensory retinal precursor (R28) cell line.

In vitro experiments have demonstrated that betamethasone can lead to a significant, dose-dependent decrease in the viability of both ARPE-19 and R28 cells. One study found that commercially available formulations of betamethasone caused significant cytotoxic changes to these retinal cells at clinically relevant doses. This cytotoxic effect was observed to be less pronounced when the betamethasone was solubilized, suggesting that the formulation can influence its toxicity profile. nih.gov

Further investigations into the mechanisms of this cytotoxicity have pointed towards the involvement of mitochondrial dysfunction. Assays measuring mitochondrial dehydrogenase activity have shown a reduction in mitochondrial function in response to dexamethasone, a related glucocorticoid, suggesting a similar mechanism may be at play with betamethasone. arvojournals.org The reduction in cell viability is a key indicator of cellular damage, and these findings underscore the importance of careful evaluation of corticosteroid effects on retinal cells.

Pancreatic Beta-Cell Studies

The influence of glucocorticoids, including betamethasone, on pancreatic beta-cells is of significant interest due to the potential for metabolic side effects. Research indicates that glucocorticoids can impair beta-cell function, which is crucial for maintaining glucose homeostasis.

The mechanisms underlying these effects involve the regulation of gene expression critical for insulin (B600854) synthesis and secretion. Transcription factors such as Pdx1 and MafA are essential for mature beta-cell function, including the activation of insulin production. mdpi.com Glucocorticoids can interfere with these transcriptional programs, leading to a reduction in the beta-cell's capacity to secrete insulin in response to glucose. This impairment is a key factor in the development of steroid-induced diabetes.

Studies have shown that changes in the nutrient state can lead to adaptive responses in beta-cells, mediated by a network of transcription factors. nih.gov Glucocorticoids can disrupt this delicate balance, contributing to beta-cell dysfunction. Furthermore, genetic variants in candidate genes for type 1 diabetes have been shown to modulate pancreatic beta-cell apoptosis in response to inflammatory signals, a process that can be influenced by corticosteroids. mdpi.comdntb.gov.ua

Prostate Cancer Cell Line Interactions

Betamethasone sodium phosphate (B84403) exhibits multifaceted interactions with prostate cancer cells, with outcomes that can be both therapeutic and complex. Research has explored its effects on various prostate cancer cell lines, including LNCaP, PC-3, and DU-145, which represent different stages and androgen sensitivities of the disease.

A notable finding is the differential effect of betamethasone on normal versus cancerous prostate cells, particularly in the context of radiation therapy. Studies have shown that betamethasone can protect non-cancerous prostate cells from radiation-induced injury while simultaneously sensitizing prostate cancer cells to the treatment. mdpi.comfrontiersin.org This selective action is linked to the modulation of reactive oxygen species (ROS) levels. Betamethasone increases hydrogen peroxide levels, which in turn activates a protective protein called "RelB" in normal prostate cells. mdpi.comfrontiersin.org

In prostate cancer cells, betamethasone has been shown to induce apoptosis. This pro-apoptotic effect is mediated through the mitochondrial pathway and is associated with the expression of adenosine (B11128) receptors on the cancer cells. nih.gov The androgen-dependent LNCaP cell line and the androgen-independent PC-3 and DU-145 cell lines have all shown susceptibility to these effects. nih.govmdpi.comresearchgate.netuc.ptscienceopen.com

| Cell Line | Androgen Sensitivity | Effect of Betamethasone | Mechanism | Reference |

|---|---|---|---|---|

| LNCaP | Dependent | Induces apoptosis, enhances radiosensitivity | Mitochondrial pathway, modulation of RelB | mdpi.comnih.gov |

| PC-3 | Independent | Induces apoptosis, enhances radiosensitivity | Mitochondrial pathway, modulation of RelB | mdpi.comnih.gov |

| DU-145 | Independent | Induces apoptosis | Mitochondrial pathway | nih.gov |

Neural Progenitor Cell Apoptosis Studies

The impact of betamethasone on the developing nervous system is a critical area of investigation, particularly concerning its use in prenatal contexts. Studies have indicated that betamethasone exposure can lead to apoptosis in neural progenitor cells.

Research using animal models has shown that prenatal administration of betamethasone is associated with increased neuronal apoptosis in specific regions of the hippocampus. mdpi.com This effect is thought to be mediated by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net Non-apoptotic caspase activity has also been observed in neural stem cells, suggesting a complex role for these enzymes in both cell death and differentiation. stemcell.combiorxiv.orgbiorxiv.org

Furthermore, betamethasone has been shown to induce a unique transcriptome in neural stem cells, altering the expression of genes involved in proliferation and differentiation. nih.gov These transcriptional changes can have long-term consequences for brain architecture and function. The adverse neurological outcomes associated with repeated administration of synthetic glucocorticoids highlight the sensitivity of the developing brain to these compounds. nih.gov

Bone-Derived Cell Mechanistic Studies

Betamethasone sodium phosphate significantly influences the behavior of bone-derived cells, including osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The net effect on bone metabolism is a balance between its actions on these two cell types.

In studies involving tissue-engineered bone, short-term administration of betamethasone was found to increase the number of SP7/osterix-positive osteoblasts, suggesting a potential benefit for bone regeneration in certain contexts. arvojournals.org However, longer-term administration had the opposite effect, leading to an increase in the number of apoptotic cells and osteoclasts. arvojournals.org

The mechanisms underlying these effects involve the modulation of key signaling pathways and transcription factors. Glucocorticoids can influence osteoblast differentiation through the Wnt and bone morphogenetic protein (BMP) signaling pathways, which in turn regulate the master osteogenic transcription factor, Runx2. mdpi.comnih.govnih.gov In osteoclasts, betamethasone has been shown to suppress differentiation by inhibiting the MAPK and NFATc1 signaling pathways, which are crucial for osteoclastogenesis. researchgate.net The differential expression of non-coding RNAs also plays a role in regulating osteoblast and osteoclast activity in response to various signals. mdpi.com

| Cell Type | Effect | Signaling Pathway/Mechanism | Reference |

|---|---|---|---|

| Osteoblasts | Increased number (short-term) | Modulation of Wnt and BMP signaling, Runx2 regulation | arvojournals.orgnih.gov |

| Osteoclasts | Increased number (long-term), Inhibition of differentiation | Downregulation of MAPK and NFATc1 signaling | arvojournals.orgresearchgate.net |

Chromatin Remodeling and Epigenetic Modifications

Glucocorticoids, including betamethasone sodium phosphate, exert their profound effects on gene expression in part through the modulation of chromatin structure and epigenetic mechanisms. These modifications can lead to lasting changes in cellular function.

The binding of the glucocorticoid receptor (GR) to its target sites on DNA is influenced by the accessibility of the chromatin, which is determined by histone modifications and DNA methylation. nih.govmdpi.com Glucocorticoids can induce both histone acetylation and methylation, processes that can either activate or repress gene transcription. mdpi.com They achieve this by recruiting histone acetyltransferases (HATs) or histone deacetylases (HDACs) to specific gene loci. nih.gov

A significant finding related to betamethasone is its impact on the epigenetic regulation of the FKBP5 gene. Exposure to betamethasone during pregnancy has been associated with lower DNA methylation at an enhancer region of FKBP5 in the placenta. stemcell.comnih.gov This gene encodes a co-chaperone that modulates GR activity, and its altered expression has been linked to placental dysfunction and inflammation. stemcell.comnih.gov The methylation status of the glucocorticoid receptor gene itself can also be influenced by environmental factors, potentially altering stress responses. frontiersin.org These findings highlight the role of epigenetic modifications as a key mechanism through which betamethasone can have long-term physiological effects.

V. Synthesis and Derivatization Methodologies

Chemical Synthesis Routes for Betamethasone (B1666872) Phosphate (B84403) and its Sodium Salt

Direct Phosphorylation Techniques

Direct phosphorylation involves the direct reaction of the 21-hydroxyl group of betamethasone with a phosphorylating agent. This approach is valued for its straightforwardness, though it requires careful control of reaction conditions to ensure selectivity and prevent side reactions.

Various phosphorylating reagents can be employed for this purpose, including phosphorus oxychloride, pyrophosphoryl chloride, phosphorus pentoxide, and polyphosphoric acid. google.com The choice of reagent can influence the reaction's efficiency and the purity of the resulting betamethasone phosphate. The reaction is typically conducted at low temperatures, ranging from -40°C to -20°C, to control the reactivity of the reagents and minimize the formation of impurities. google.com Solvents for this reaction are chosen for their ability to dissolve the steroid and their compatibility with the phosphorylating agent; common choices include acetone, tetrahydrofuran, diethyl ether, and dioxane. google.com

Indirect Phosphorylation Approaches via Intermediates

Indirect methods introduce the phosphate group through a multi-step sequence, often involving the conversion of the 21-hydroxyl group into a more reactive leaving group. While these routes are more complex, they can offer advantages in terms of yield and purity by avoiding some of the challenges associated with direct phosphorylation.

One established indirect route begins with the conversion of betamethasone into a 21-methanesulfonate (mesylate) by treating it with methanesulfonyl chloride, often in the presence of a base like pyridine. acs.org This mesylate is a good leaving group and is subsequently displaced. In a classic approach reported by Merck, the mesylate was converted to a 21-iodo intermediate by reaction with sodium iodide. acs.org This intermediate was then treated with silver dihydrogen phosphate to introduce the phosphate moiety, yielding betamethasone phosphate. acs.org Modern variations of this indirect strategy aim to improve upon this foundational work. For instance, a novel process involves the reaction of the betamethasone 21-mesylate with potassium di-tert-butyl phosphate. acs.org The resulting di-tert-butyl phosphate ester intermediate is then hydrolyzed under mild acidic conditions to give betamethasone 21-phosphate. acs.org

Salification Procedures for Sodium Salt Formation

The final step in the synthesis is the conversion of betamethasone phosphate, which is an acidic compound, into its disodium (B8443419) salt, betamethasone sodium phosphate. This is a crucial step that renders the compound highly water-soluble.

A common method for salification is the reaction of betamethasone phosphate with a sodium base in a suitable solvent. google.com Sodium hydroxide (B78521) is a frequently used inorganic base for this purpose. google.com The reaction is typically carried out in an alcohol solvent, such as methanol (B129727) or ethanol, at controlled temperatures, for example, between 0°C and 10°C. google.com After the reaction, the product is often isolated by evaporation of the solvent followed by crystallization from a different solvent system, such as ethyl acetate (B1210297). google.com

An alternative approach utilizes organic acid sodium salts instead of inorganic bases like sodium hydroxide. google.com This method is proposed to be advantageous as it avoids the generation of water during the reaction, which can complicate the drying process and affect the final product's water content. google.com The hygroscopic nature of betamethasone sodium phosphate makes minimizing water in the final steps particularly important for stability and compliance with pharmacopoeial standards. google.comnihs.go.jp The reaction with an organic sodium salt can be performed in solvents like methanol, ethanol, or tetrahydrofuran at temperatures between 10°C and 50°C. google.com

Development of Novel Synthetic Reagents and Strategies

One novel, multi-kilogram scale process demonstrates a significant improvement over traditional routes. acs.orgacs.org This strategy involves:

Mesylation: Conversion of the C21 hydroxyl group of betamethasone to betamethasone 21-methanesulfonate. acs.org

Phosphorylation: Reaction of the mesylate with potassium di-tert-butyl phosphate. acs.org

Hydrolysis: Removal of the tert-butyl protecting groups from the phosphate ester intermediate using mild acidic conditions, such as with trifluoroacetic acid. acs.org

Salification: Formation of the final sodium salt. acs.org

Chemical Aspects of Prodrug Design and Metabolism

Betamethasone sodium phosphate is chemically designed as a prodrug, which is an inactive or less active molecule that is converted into an active drug within the body. drugbank.comnih.govseekingalpha.com The primary purpose of this design is to overcome the poor water solubility of the parent compound, betamethasone. nih.gov

The key chemical modification is the esterification of the C21-hydroxyl group of betamethasone with phosphoric acid to form a phosphate ester. nih.govwikipedia.org The subsequent formation of the disodium salt of this phosphate ester results in a compound that is highly soluble in water. nih.gov This high water solubility is essential for the formulation of aqueous solutions for injection.

Upon administration, betamethasone sodium phosphate is rapidly hydrolyzed by endogenous phosphatase enzymes that are ubiquitous in the blood and tissues. drugbank.comnih.govnih.gov This enzymatic cleavage removes the phosphate group, releasing the active drug, betamethasone. nih.govnih.gov Pharmacokinetic studies confirm this rapid conversion; following intravenous injection, betamethasone phosphate is cleared from the plasma with a very short half-life, leading to a corresponding rise in the plasma concentration of betamethasone. nih.gov

Once released, betamethasone exerts its therapeutic effects by binding to glucocorticoid receptors. nih.gov It is later metabolized, primarily in the liver, into inactive glucuronide and sulfate (B86663) metabolites, which are then excreted by the kidneys. glowm.com The prodrug strategy thus effectively delivers the active corticosteroid in a biologically available form from a highly soluble precursor.

Vi. Advanced Analytical and Quantification Methodologies

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analytical methodologies for Betamethasone (B1666872) sodium phosphate (B84403), enabling its separation from related substances, metabolites, and matrix components. The choice of technique is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Betamethasone sodium phosphate. Reversed-phase HPLC (RP-HPLC) is the most common mode used for its separation and quantification.

A key challenge in analyzing Betamethasone sodium phosphate in biological samples is its in vitro hydrolysis to the active form, betamethasone. To prevent this and ensure accurate measurement of the prodrug, sample treatment with enzyme inhibitors like sodium arsenate is effective. nih.gov A rapid, sensitive, and specific ion-paired reversed-phase HPLC assay has been developed for the simultaneous measurement of Betamethasone sodium phosphate and betamethasone in plasma. nih.govsemanticscholar.org In pharmaceutical analysis, HPLC is used to determine purity, with one report estimating the purity of a sample at 97.9% by peak area normalization at a detection wavelength of 241 nm. edqm.eu

HPLC methods have been established for the simultaneous determination of Betamethasone sodium phosphate and other active pharmaceutical ingredients in combination products. For instance, a method was developed to analyze both Betamethasone sodium phosphate and betamethasone dipropionate in a compound injection using a Shim-Pack CLC-ODS column and a gradient elution of methanol (B129727) and potassium dihydrogen phosphate solution. researchgate.net Another RP-HPLC method allows for the simultaneous analysis of Betamethasone sodium phosphate and ofloxacin in eye drops, demonstrating linearity over a concentration range of 1-6 μg/ml for Betamethasone sodium phosphate. researchgate.net

| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Linear Range | Reference |

|---|---|---|---|---|---|---|

| Betamethasone sodium phosphate, Betamethasone | Rabbit Plasma | Not Specified | Not Specified | Not Specified | 50-6000 ng/mL | jfda-online.com |

| Betamethasone sodium phosphate, Betamethasone dipropionate | Injection | Shim-Pack CLC-ODS (4.6 mm × 150 mm) | Methanol-0.05 mol·L-1 KH2PO4 (gradient) | UV at 254 nm | 0.03664-0.3664 mg·mL-1 | researchgate.net |

| Betamethasone sodium phosphate, Ofloxacin | Eye Drops | Shim pack XR ODS II (150 mm x 3 mm, 5 µm) | Water:Acetonitrile (B52724) (30:70 v/v), pH 2.0 | UV at 247 nm | 1-6 µg/ml | researchgate.net |

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering improved resolution, higher efficiency, and shorter analysis times. nih.govresearchgate.net These advantages are particularly beneficial for complex analyses, such as the determination of Betamethasone sodium phosphate and its metabolites in biological fluids. nih.gov UPLC systems, when coupled with mass spectrometry (UPLC-MS/MS), provide sensitivity that is reported to be 3 to 5 times higher than HPLC-MS/MS. nih.gov

A UPLC-MS/MS method has been validated for the simultaneous determination of Betamethasone sodium phosphate, betamethasone dipropionate, and their key metabolites—betamethasone, betamethasone 17-monopropionate, and betamethasone 21-monopropionate—in human plasma. nih.gov This method utilized a Luna C18(2) column for the chromatographic separation of Betamethasone sodium phosphate. researchgate.netrsc.org The enhanced performance of UPLC facilitates rapid and reliable analysis, making it suitable for high-throughput applications like bioequivalence and pharmacokinetic studies. nih.govsemanticscholar.org

| Parameter | Condition | Reference |

|---|---|---|

| System | Waters Acquity UPLC | nih.govresearchgate.net |

| Column for BSP | Luna C18(2) (150 mm × 2.0 mm, 5μm) | researchgate.net |

| Guard Column | C18 Security Guard Cartridges (4.0 mm × 3.0 mm, 5 μm) | nih.gov |

| Flow Rate | 0.3 mL/min | nih.govresearchgate.net |

| Autosampler Temp. | 15 °C | nih.gov |

| Injection Volume | 10 µL | nih.govresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for ultrasensitive and highly specific quantification of Betamethasone sodium phosphate. A significant challenge in the LC-MS analysis of steroid phosphates is their tendency to adsorb to metal surfaces within the LC flow path, which can lead to poor peak shape, reduced analyte recovery, and poor reproducibility. Modern systems, such as the Arc Premier System with XSelect Premier HSS T3 Columns, incorporate technologies like MaxPeak High Performance Surfaces to mitigate these metal interactions, eliminating the need for system passivation and improving detection limits.

Using such advanced systems, a lower limit of quantification (LLOQ) of 1 ng/mL for Betamethasone sodium phosphate has been achieved, with a total analysis time of 6.5 minutes. LC-MS/MS methods typically employ electrospray ionization (ESI) in positive mode for detection. nih.gov A validated LC-MS/MS method for Betamethasone phosphate in human plasma demonstrated good linearity over a working range of 2.0-200.0 ng/ml. nih.gov The high sensitivity and specificity of LC-MS/MS make it indispensable for pharmacokinetic studies where plasma concentrations can be very low. nih.govakjournals.com

Optimization of Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. The goal is to isolate the analyte from the complex sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.

Liquid-Liquid Extraction (LLE) is a sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. For the analysis of betamethasone and its esters, LLE has been successfully applied. For instance, betamethasone and its acetate (B1210297) ester were extracted from plasma using LLE prior to LC-MS/MS analysis. nih.gov In another study, betamethasone was extracted from plasma samples using a solvent mixture of methyl-ter-butyl-ether (MTBE), methylene chloride, and ethyl acetate (30:30:40). akjournals.com

While effective for less polar compounds like betamethasone and its esters, LLE is less commonly used for the highly polar and hydrophilic Betamethasone sodium phosphate. nih.govrsc.org Studies that analyze Betamethasone sodium phosphate alongside its less polar metabolites often employ a dual-extraction strategy, using LLE for the metabolites and a different technique for the phosphate prodrug. nih.govnih.govrsc.org For example, LLE with a mixture of ether and n-hexane (4:1 v/v) was used to prepare samples for betamethasone dipropionate and its metabolites, while Solid Phase Extraction was used for Betamethasone sodium phosphate from the same plasma sample. nih.govnih.gov

Solid Phase Extraction (SPE) is the preferred method for extracting the highly polar Betamethasone sodium phosphate from complex biological matrices like plasma. nih.govrsc.org SPE offers several advantages over LLE, including higher analyte recovery, cleaner extracts, and easier automation. The general SPE procedure involves several steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. biotage.com

For the analysis of Betamethasone sodium phosphate in human plasma, SPE was adopted using prednisolone as an internal standard. nih.govnih.gov Another LC-MS/MS method for Betamethasone phosphate also involved an SPE step, using prednisolone phosphate as the internal standard. nih.gov The choice of sorbent is critical; for corticosteroids, C18 and hydrophilic-lipophilic balance (HLB) cartridges are commonly used. nih.gov For example, Oasis HLB cartridges have been used for the extraction of betamethasone from camel plasma. camelsandcamelids.com Proper sample pre-treatment before SPE, such as pH adjustment or dilution, is essential to disrupt any drug-protein binding and ensure efficient extraction. biotage.com

Analytical Method Validation Parameters for Quantification

The quantification of betamethasone sodium phosphate in various matrices, particularly in pharmaceutical formulations and biological samples, necessitates the use of validated analytical methods to ensure reliable and accurate results. Method validation is a critical process that confirms the suitability of an analytical procedure for its intended purpose. Key validation parameters include linearity, sensitivity, precision, accuracy, and the limits of detection and quantification.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. Sensitivity refers to the method's capacity to discriminate between small differences in analyte concentration. Various chromatographic techniques have demonstrated excellent linearity for the quantification of betamethasone sodium phosphate.

For instance, a High-Performance Thin-Layer Chromatography (HPTLC) method has shown linearity over a concentration range of 1 to 7 µ g/spot . Similarly, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods have also been validated with wide linear ranges. An HPLC method for ophthalmic solutions was found to be linear from 1 to 6 µg/mL researchgate.net, while a UPLC-MS/MS method for human plasma established linearity from 2.525 × 10⁻⁹ to 403.9 × 10⁻⁹ mol·dm⁻³ nih.gov. Another LC-MS/MS method demonstrated linearity in the range of 2.0-200.0 ng/mL nih.gov. The high correlation coefficients (r²) obtained in these studies, often exceeding 0.999, confirm a strong linear relationship between instrument response and concentration.

| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| HPTLC | Pharmaceutical Formulation | 1 - 7 µg/spot | Not Specified | |

| UPLC-MS/MS | Human Plasma | 2.525 × 10⁻⁹ - 403.9 × 10⁻⁹ mol·dm⁻³ | Not Specified | nih.gov |

| HPLC | Rabbit Plasma | 50 - 6000 ng/mL | 0.99999 | jfda-online.com |

| RP-HPLC | Eye Drops | 1 - 6 µg/mL | Not Specified | researchgate.net |

| LC-MS/MS | Human Plasma | 2.0 - 200.0 ng/mL | >0.99 | nih.gov |

| Spectrophotometry (AUC) | Pharmaceutical Formulation | 10 - 100 µg/mL | 0.9999 | sysrevpharm.org |

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy refers to the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies.

Validation studies for betamethasone sodium phosphate quantification consistently report high levels of precision and accuracy. For an HPTLC method, the RSD for repeatability was less than 2%, and the percentage recovery ranged from 96.5 to 104.4% . UPLC-MS/MS methods have shown precision (RSD) to be within 15% and accuracy, measured as relative error (RE), to be within ±15% of the nominal concentration, which is a common requirement by regulatory bodies like the FDA nih.govresearchgate.net. Another LC-MS/MS method reported a coefficient of variation of less than 10% in precision studies akjournals.com.

| Analytical Method | Parameter | Result | Reference |

|---|---|---|---|

| HPTLC | Precision (RSD) | < 2% | |

| Accuracy (% Recovery) | 96.5 - 104.4% | ||

| UPLC-MS/MS | Precision (RSD) | ≤ 15% | nih.govresearchgate.net |

| Accuracy (% RE) | Within ±15% | ||

| LC-MS/MS | Precision (CV) | < 10% | akjournals.com |

| Spectrophotometry (AUC) | Precision (RSD) | 0.055 - 0.976% | sysrevpharm.org |

| Accuracy (% Recovery) | 98.4 - 101.4% |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for assessing the sensitivity of an analytical method, especially when analyzing samples with low concentrations of the analyte, such as in pharmacokinetic studies. The determination of LOD and LOQ is often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve researchgate.net. The formulas LOD = 3.3 × σ/S and LOQ = 10 × σ/S (where σ is the standard deviation of the intercept and S is the slope of the calibration curve) are commonly employed as per ICH guidelines researchgate.net.

For an HPTLC method, the LOD and LOQ for betamethasone sodium phosphate were established as 0.91 µ g/spot and 2.74 µ g/spot , respectively . A UV spectrophotometric method using the area under the curve (AUC) approach reported an LOD of 0.0297 µg/mL and an LOQ of 0.0980 µg/mL, indicating high sensitivity sysrevpharm.org.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of betamethasone sodium phosphate. These methods provide detailed information about the molecular structure, connectivity, and fragmentation patterns of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used for the comprehensive structural analysis of complex molecules like corticosteroids.

For betamethasone and its related compounds, ¹H NMR provides information about the number and environment of protons, while ¹³C NMR identifies the carbon skeleton chemicalbook.comnih.gov. 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish proton-proton and proton-carbon connectivities, allowing for the complete assignment of the molecular structure. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the stereochemistry of the molecule by identifying protons that are close in space nih.govresearchgate.net. These combined NMR techniques were instrumental in elucidating the structures of various isomers and degradation products of betamethasone nih.govresearchgate.net.

Mass Spectrometry (MS) is a key analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for structural characterization through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and specific tool for both quantification and identification.

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of large, non-volatile molecules like betamethasone sodium phosphate. In tandem mass spectrometry (MS/MS or MSⁿ), a precursor ion is selected and fragmented to produce product ions. This fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its identification and structural elucidation researchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a pivotal analytical technique for the identification of functional groups within the Betamethasone sodium phosphate molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the specific vibrational frequencies of its constituent chemical bonds.

Analysis of the spectrum reveals significant peaks that confirm the complex steroidal structure. High-frequency bands are indicative of O-H and C-H stretching vibrations. A broad absorption band is typically observed in the region of 3387 cm⁻¹, which is characteristic of the O-H stretching vibrations from the hydroxyl groups.

The carbonyl (C=O) stretching vibrations are particularly prominent and diagnostic for the corticosteroid structure. Signals observed around 1722 cm⁻¹ can be attributed to the C=O stretching in the C-20 ketone of the side chain, while the peak near 1663 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ketone in the A-ring of the steroid nucleus nih.govresearchgate.net. Additional peaks in the fingerprint region, such as those at approximately 1620 cm⁻¹ and 1605 cm⁻¹, are associated with C=C stretching vibrations within the steroidal rings nih.gov.

The presence of the phosphate ester group introduces characteristic absorptions. A strong band observed around 1094 cm⁻¹ is attributed to the stretching vibrations of the P-O-C linkage nih.gov. Furthermore, a distinct peak at 986 cm⁻¹ is indicative of the P-O bond vibrations nih.gov. The C-F bond, a key feature of betamethasone, also presents a characteristic absorption. Other signals related to C-O stretching are found at 1173 and 1086 cm⁻¹ researchgate.net.

Table 1: Characteristic FTIR Absorption Bands for Betamethasone Sodium Phosphate

| Wave Number (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

|---|---|---|

| ~3387 | O-H (Alcohol) | Stretching |

| ~1722 | C=O (Ketone, side chain) | Stretching nih.gov |

| ~1663 | C=O (α,β-unsaturated ketone, ring A) | Stretching nih.gov |

| ~1620 / ~1605 | C=C (Alkene, ring A) | Stretching nih.gov |

| ~1094 | P-O-C (Phosphate ester) | Stretching nih.gov |

| ~986 | P-O (Phosphate) | Stretching nih.gov |

| ~890 | C-F (Fluoride) | Stretching nih.gov |

Ultraviolet (UV) Absorption Spectroscopy for Quantification

Ultraviolet (UV) absorption spectroscopy is a straightforward and effective method for the quantification of Betamethasone sodium phosphate in various solutions. The method relies on the principle that the molecule absorbs light in the UV region due to the presence of chromophores, specifically the α,β-unsaturated ketone system within the steroidal A-ring.

The UV spectrum of Betamethasone sodium phosphate dissolved in solvents like water or methanol exhibits a distinct absorption maximum (λmax). Research and official pharmacopoeial standards report this λmax to be consistently in the range of 242 nm to 247 nm nih.govresearchgate.net. This absorption peak is the basis for quantitative analysis, as the absorbance at this wavelength is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert law.

For routine analysis, a calibration curve is typically generated by measuring the absorbance of a series of standard solutions of known concentrations. This allows for the accurate determination of the concentration of Betamethasone sodium phosphate in unknown samples, such as pharmaceutical formulations . The method's simplicity, speed, and cost-effectiveness make it a valuable tool for quality control assays ymerdigital.com.

Table 2: UV Absorption Data for Betamethasone Sodium Phosphate

| Parameter | Value | Solvent/Medium |

|---|---|---|

| λmax (Wavelength of Maximum Absorption) | ~242 nm | Water nih.gov |

| λmax (Wavelength of Maximum Absorption) | ~246 nm | Distilled Water |

| λmax (Wavelength of Maximum Absorption) | ~247 nm | Methanol researchgate.net |

Stability and Degradation Product Analysis

The chemical stability of Betamethasone sodium phosphate is a critical attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. The ester linkage, particularly the phosphate group, and the dihydroxyacetone side chain are the most susceptible parts of the molecule to degradation under stress conditions such as heat, light, and adverse pH veeprho.com.

Identification and Characterization of Forced Degradation Products

Forced degradation studies are essential for identifying potential degradation products that may form during the shelf life of a drug product. When Betamethasone sodium phosphate is subjected to stress conditions, several degradation products can be formed.

Under solid-state thermal stress, a significant degradation pathway leads to the formation of four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid semanticscholar.orgcolab.wsnih.gov. The structures of these degradants have been elucidated using a combination of liquid chromatography-mass spectrometry (LC-MSⁿ), and various one-dimensional and two-dimensional nuclear magnetic resonance (NMR) experiments semanticscholar.orgnih.govresearchgate.net. Another key intermediate in this pathway is betamethasone enol aldehyde semanticscholar.orgcolab.wsnih.gov. In some cases, isomers of Betamethasone sodium phosphate may form due to D-homoannular ring expansion of the steroid core under solid-state stress researchgate.net.

Table 3: Major Forced Degradation Products of Betamethasone Sodium Phosphate

| Stress Condition | Identified Degradation Product(s) | Analytical Method(s) Used |

|---|---|---|

| Heat (Solid State) | Four diastereomers of Betamethasone 17-deoxy-20-hydroxy-21-oic acid semanticscholar.orgcolab.wsnih.gov | LC-MSⁿ, 1D/2D NMR semanticscholar.orgnih.govresearchgate.net |

| Heat (Solid State) | Betamethasone enol aldehyde (intermediary) semanticscholar.orgcolab.wsnih.gov | LC-MSⁿ, Mechanistic Consideration semanticscholar.orgnih.govresearchgate.net |

| Solid State Stress | Isomers from D-homoannular ring expansion researchgate.net | LC/MSⁿ researchgate.net |

Mechanistic Studies of Degradation Pathways

Understanding the mechanisms of degradation is crucial for developing stable formulations. For the thermal degradation of Betamethasone sodium phosphate in the solid state, a specific mechanistic pathway has been proposed for the formation of the four diastereomeric acid degradants.

The proposed mechanism begins with the formation of a key intermediary degradant, betamethasone enol aldehyde semanticscholar.orgcolab.wsnih.gov. This is followed by a hydration step. The subsequent critical step is an intramolecular Cannizzaro reaction, which results in the formation of the four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid semanticscholar.orgcolab.wsnih.gov. This proposed pathway has been supported by model reactions where betamethasone enol aldehyde was successfully converted into the four final degradants in solution chemistry semanticscholar.orgnih.govresearchgate.net. While corticosteroids with a 1,3-dihydroxyacetone side chain are known to undergo a Mattox rearrangement under acidic conditions, a variation of this pathway has been observed for 17,21-diesters under alkaline conditions colab.ws.

Photodegradation Kinetics and Pathway Analysis

Exposure to light can induce degradation of Betamethasone sodium phosphate. Studies on its photodegradation have been conducted to understand the kinetics and pathways involved. The photocatalytic degradation of Betamethasone sodium phosphate in aqueous solutions using ZnO nanopowder and UV light has been investigated researchgate.netsid.ir.

The rate of photodegradation was found to be influenced by several factors, including the concentration of the photocatalyst, irradiation time, and the pH of the solution researchgate.netsid.ir. The optimal catalyst loading was determined to be 0.44 g/L researchgate.net. The degradation process was significantly enhanced by the addition of an oxidizing agent like potassium persulfate (K₂S₂O₈) sid.ir. Kinetic analysis revealed that the photodegradation of Betamethasone sodium phosphate under these conditions follows a pseudo-first-order kinetic model, which can be described by the Langmuir-Hinshelwood model researchgate.netsid.ir. This indicates that the rate of degradation is dependent on the concentration of the drug adsorbed onto the surface of the photocatalyst. Studies on the related compound, betamethasone-17 valerate, also show that its photodegradation follows first-order kinetics nih.gov.

Table 4: Kinetic Parameters for Photodegradation of Betamethasone Sodium Phosphate

| Parameter | Finding | Condition |

|---|---|---|

| Kinetic Model | Pseudo-first-order researchgate.netsid.ir | Aqueous solution with ZnO nanopowder under UV light |

| Influencing Factors | pH, catalyst load, irradiation time, presence of oxidizers researchgate.netsid.ir | Photocatalytic degradation |

| Optimal Catalyst Load (ZnO) | 0.44 g/L researchgate.net | Aqueous solution |

| Optimal pH | Alkaline pH 9.0 sid.ir | Aqueous solution with ZnO |

Vii. Advanced Drug Delivery Systems Research Preclinical and in Vitro

Nanoparticle-Based Delivery Systems

Nanoparticles offer a versatile platform for the delivery of Betamethasone (B1666872) Sodium Phosphate (B84403), with various formulations being investigated to improve its pharmacokinetic and pharmacodynamic properties.

Chitosan (B1678972) Nanoparticle Formulations

Chitosan, a biocompatible and biodegradable polymer, has been extensively studied for the formulation of nanoparticles (NPs) for Betamethasone Sodium Phosphate delivery. These formulations aim to provide sustained drug release and improve therapeutic efficacy.

In one study, Betamethasone Sodium Phosphate (BSP) loaded chitosan nanoparticles (CNPs) were prepared using a cross-linked chitosan malic acid derivative. nih.gov The resulting BSP-loaded CNPs had a mean particle diameter of approximately 130 nm and exhibited a spherical morphology. nih.gov An important characteristic of these nanoparticles is their ability to provide prolonged drug release. In vitro drug release studies demonstrated a sustained release of BSP from the CNPs over a period of 48 hours, following zero-order kinetics.

Another investigation focused on the development of mucoadhesive chitosan-alginate nanoparticles for ophthalmic delivery of Betamethasone Sodium Phosphate. nih.gov The ionotropic gelation method was employed to produce these nanoparticles. The physicochemical properties of the nanoparticles were found to be dependent on various formulation parameters, including the pH of the chitosan solution, and the concentrations of sodium alginate, calcium chloride, chitosan, and the drug itself. nih.govresearchgate.net The mean particle size of these nanoparticles ranged from 16.8 to 692 nm, with a zeta potential between +18.49 and +29.83 mV. nih.gov The highest encapsulation efficiency achieved was 64%. nih.gov In vitro release studies revealed an initial burst release followed by a slow, sustained release over 24, 48, or 72 hours, depending on the specific formulation parameters. nih.gov

| Property | Range of Values |

|---|---|

| Mean Particle Size | 16.8 - 692 nm |

| Zeta Potential | +18.49 to +29.83 mV |

| Highest Encapsulation Efficiency | 64% |

| In Vitro Release Profile | Initial burst release followed by sustained release for 24-72 hours |

Layered Double Hydroxide (B78521) Nanohybrid Development

Layered double hydroxides (LDHs) are inorganic nanomaterials that have garnered attention for drug delivery due to their biocompatibility and high drug-loading capacity. uu.nlijnrd.org Research has explored the development of LDH nanohybrids for the delivery of Betamethasone Sodium Phosphate.

A study reported the synthesis of a nanocomposite where Betamethasone Sodium Phosphate (BMP) was intercalated into LDH nanohybrids, which were then encapsulated in liposomes (BLN@LSs). nih.gov The BMP-LDH nanohybrids (BLNs) were initially synthesized through a co-assembly process involving BMP anions and LDH single-layer nanosheets. nih.gov These nanohybrids were subsequently coated with liposomes composed of lecithin and cholesterol. nih.gov

The resulting BLN@LSs nanocomposites demonstrated excellent redispersity and stability in water. nih.gov Crucially, they exhibited an enhanced sustained-release performance for the drug compared to the uncoated BLNs. nih.gov The investigation into the drug release mechanism revealed that the process could be described by a pseudo-second-order kinetic model, with intraparticle diffusion being the rate-limiting step. nih.gov This research suggests that coating drug-LDH nanohybrids with liposomes is an effective strategy to improve their dispersity and sustain drug release, positioning them as a promising drug delivery system. nih.gov

PEGylated and Mannose-Modified Nanoparticle Applications

To enhance the targeting of Betamethasone to sites of chronic inflammation, researchers have developed acid-sensitive sheddable PEGylated nanoparticles with mannose modification. researchgate.netresearchgate.net This approach leverages the characteristic features of inflamed tissues, such as a decreased pH and the presence of mannose receptors on immune cells. researchgate.netresearchgate.net

In a preclinical mouse model of chronic inflammation, these nanoparticles demonstrated significantly increased targeted delivery. researchgate.netresearchgate.net The acid-sensitive nature of the PEGylation allows for the shedding of the polyethylene (B3416737) glycol (PEG) layer in the acidic microenvironment of the inflamed tissue, which in turn increases the uptake of the nanoparticles by macrophages. researchgate.net Furthermore, the inclusion of mannose as a targeting ligand enhances the distribution and retention of the nanoparticles at the inflammation site. researchgate.net

In vitro studies showed that these nanoparticles are stable and exhibit limited drug release under normal physiological conditions. researchgate.net When loaded with betamethasone-21-acetate (a model anti-inflammatory compound), the acid-sensitive sheddable PEGylated, mannose-modified nanoparticles significantly increased the delivery of the drug to the site of chronic inflammation compared to the free drug. researchgate.netresearchgate.net

Liposomal Encapsulation Strategies

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, making them a versatile platform for drug delivery. Several studies have investigated the encapsulation of betamethasone derivatives, including Betamethasone Sodium Phosphate, within liposomes to achieve controlled release and targeted delivery.

In one study, betamethasone was entrapped in unilamellar liposomes, which were then dispersed in hydrogels for topical application. The liposomes had a mean size of 155.1 ± 4.9 nm and a positive surface charge with a zeta-potential of approximately +19.7 ± 2.0 mV. The entrapment efficiency of betamethasone into these large unilamellar vesicles (LUVs) was found to be 85.7 ± 4.5% with an initial drug-to-lipid molar ratio of 1:43.

Another research effort focused on "drug-in-cyclodextrin-in-liposome" systems to overcome the low encapsulation efficiency of lipophilic drugs like betamethasone. The influence of various cyclodextrins on the aqueous solubility of betamethasone and its encapsulation efficiency in liposomes was examined. The study found that the release kinetics of betamethasone were directly correlated with the encapsulation efficiency, which in turn was related to the concentration of betamethasone in the cyclodextrin complex solution. Interestingly, even methylated cyclodextrins, which are known to potentially destabilize liposomes by extracting lipids, did not cause liposome destruction at high concentrations. This was attributed to their higher affinity for betamethasone over cholesterol, a key component of the liposome membrane.

| Liposome Formulation | Mean Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Key Finding |

|---|---|---|---|---|

| Unilamellar Liposomes in Hydrogel | 155.1 ± 4.9 | +19.7 ± 2.0 | 85.7 ± 4.5 | Suitable for topical controlled release. |

| Drug-in-Cyclodextrin-in-Liposome | Not Specified | Not Specified | Dependent on cyclodextrin type and concentration | Release kinetics are directly correlated with encapsulation efficiency. |

Polymeric Micelle Systems

Polymeric micelles, which are self-assembling nanostructures formed from amphiphilic block copolymers, represent a promising strategy for the delivery of poorly water-soluble drugs. Research has been conducted on the use of polymeric micelles to carry betamethasone, aiming to enhance its therapeutic efficacy.

One study investigated the use of inulin-grafted stearate (In-g-St) as a self-assembling polymeric micelle for the delivery of betamethasone. The drug loading capacity of these micelles was evaluated for two different formulations. The formulation with 10% stearate grafting showed a drug loading of 6.33%, while the 20% grafted formulation had a higher drug loading of 14.89%. researchgate.net

In vitro drug release studies demonstrated a sustained and slow release of betamethasone from these polymeric micelles. When comparing the two formulations, the 20% grafted inulin stearate rods were found to be more suitable for achieving slow drug release. researchgate.net The morphology of the drug-loaded micelles was observed to be rod-shaped micro-rods, and they possessed a negative surface charge. researchgate.net

| Formulation (Stearate Grafting) | Drug Loading (%) | Surface Charge (mV) | In Vitro Release Profile |

|---|---|---|---|

| 10% | 6.33 | -8.19 | Sustained release |

| 20% | 14.89 | -10.5 | Slower, more sustained release |

Red Blood Cell-Based Drug Delivery Platforms

Autologous red blood cells (RBCs) have been explored as a biocompatible and long-circulating drug delivery system for Betamethasone Sodium Phosphate. nih.govresearchgate.net This approach aims to provide a sustained release of the drug, thereby prolonging its anti-inflammatory effect and potentially reducing side effects associated with long-term treatment. nih.govresearchgate.net

In a preclinical study, Betamethasone Sodium Phosphate (BSP) was successfully loaded into rat autologous erythrocytes using a hypotonic preswelling method. nih.govresearchgate.net The loading amount was approximately 2.5 mg/mL of cells. nih.govresearchgate.net

In Vitro Characterization The in vitro characteristics of the BSP-loaded RBCs (BSP-RBCs) were found to be similar to those of native RBCs (NRBCs). nih.govresearchgate.net They exhibited a comparable morphology and osmotic fragility. nih.govresearchgate.net Following the loading process, the BSP-RBCs were able to maintain around 70% of the Na+/K+-ATPase activity of natural cells, indicating a good preservation of cell membrane function. nih.govresearchgate.net